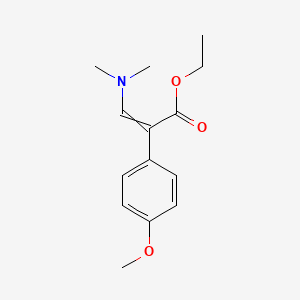
Ethyl alpha-(p-methoxyphenyl)-beta-(dimethylamino)acrylate
Cat. No. B8475675
M. Wt: 249.30 g/mol
InChI Key: NARLTIVUIJDWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06506941B1
Procedure details


A gentle nitrogen flow was applied to a 100 ml balloon flask provided with magnetic stirring and 0.455 g (0.0120 mol) of sodium borohydride was mixed with 10 ml of ethanol. Thereafter, 1 g (0.0040 mol) of ethyl α-(p-methoxyphenyl)-β-(dimethylamino)acrylate was added. The mixture was stirred for 24 hours at room temperature and then 3 ml of water were added. The ethanol was removed in the rotary evaporator and 20 ml of water and 20 ml of dichloromethane were added over the residue. The mixture was stirred and the phases were separated. The process continued with the organic phase. 20 ml of water were added, the mixture was acidified to acid pH and decanted. The aqueous phase was washed with 20 ml of dichloromethane and was then basified to basic pH. The product was extracted from the aqueous phase with 20 ml of dichloromethane. It was dried with sodium sulfate, was filtered and the solvent was removed under vacuum to give 0.21 g of ethyl α-(p-methoxyphenyl)-β-(dimethylamino)propionate (Yield: 21%).


Quantity
1 g
Type
reactant
Reaction Step Two


Yield
21%
Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Na+].C(O)C.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14](=[CH:20][N:21]([CH3:23])[CH3:22])[C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:10][CH:9]=1>O>[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]([CH2:20][N:21]([CH3:23])[CH3:22])[C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:12][CH:13]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.455 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)C(C(=O)OCC)=CN(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with magnetic stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A gentle nitrogen flow was applied to a 100 ml balloon flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 24 hours at room temperature
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethanol was removed in the rotary evaporator and 20 ml of water and 20 ml of dichloromethane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added over the residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
20 ml of water were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decanted
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous phase was washed with 20 ml of dichloromethane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted from the aqueous phase with 20 ml of dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
It was dried with sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C(C(=O)OCC)CN(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.21 g | |
| YIELD: PERCENTYIELD | 21% | |
| YIELD: CALCULATEDPERCENTYIELD | 20.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
